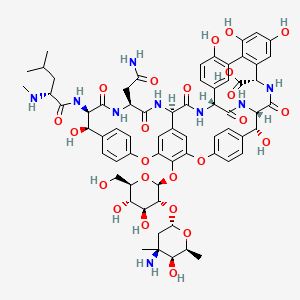![molecular formula C10H20N4O B13837854 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is a chemical compound with the molecular formula C10H20N4O. It is known for its unique bicyclic structure, which includes four nitrogen atoms and a ketone group. This compound is an intermediate in the synthesis of various chemical agents, including MRI contrast agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one typically involves the cyclization of linear precursors containing amine and ketone functionalities. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various chemical agents and materials.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves its interaction with molecular targets through its nitrogen atoms and ketone group. These functional groups can form hydrogen bonds and coordinate with metal ions, facilitating various chemical and biological processes. The compound’s bicyclic structure also contributes to its stability and reactivity .
Comparación Con Compuestos Similares
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic compound used in radiopharmaceuticals.
1,4,7,10-Tetraazacyclododecane (Cyclen): A precursor for various chelating agents.
Uniqueness: 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as an intermediate in the synthesis of MRI contrast agents highlights its importance in medical applications .
Propiedades
Fórmula molecular |
C10H20N4O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one |
InChI |
InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2 |
Clave InChI |
ASZOLYZWJGOQDY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN2CCN(CCN1)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


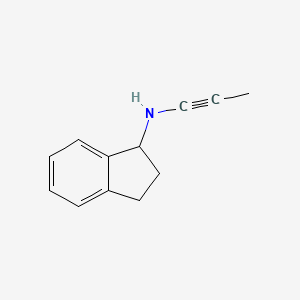
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
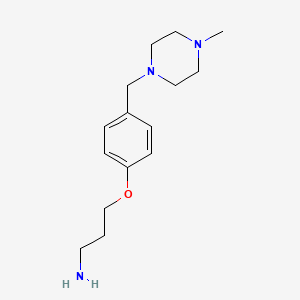
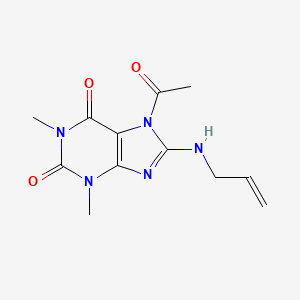
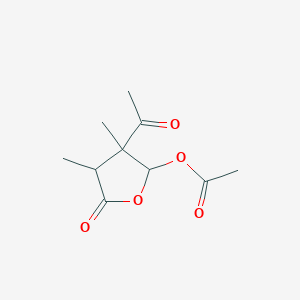
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
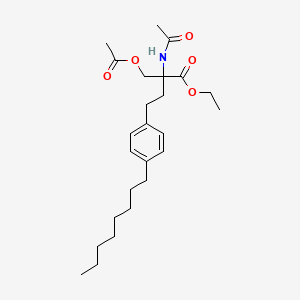
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
